3'-(2,3-dimethylphenyl)-2',4',4'a,6'-tetrahydro-1'H-spiro[cyclohexane-1,5'-pyrazino[1,2-a]quinoline]-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(2,3-dimethylphenyl)-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2,3-dimethylphenyl)-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazinoquinoline core, followed by the introduction of the spiro linkage and the cyclohexane ring. Key steps may include:
Formation of the Pyrazinoquinoline Core: This can be achieved through a condensation reaction between an appropriate aniline derivative and a β-ketoester, followed by cyclization and oxidation.
Spiro Linkage Formation: The spiro linkage can be introduced by reacting the pyrazinoquinoline intermediate with a cyclohexanone derivative under acidic or basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
3’-(2,3-dimethylphenyl)-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The aromatic rings and other reactive sites on the molecule can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-(2,3-dimethylphenyl)-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,5’-quinoline] derivatives: These compounds share the spiro linkage and quinoline core but may have different substituents.
Pyrazinoquinoline derivatives: Compounds with similar pyrazinoquinoline cores but lacking the spiro linkage or cyclohexane ring.
Uniqueness
3’-(2,3-dimethylphenyl)-2’,4’,4’a,6’-tetrahydro-1’H-spiro[cyclohexane-1,5’-pyrazino[1,2-a]quinoline]-2,6-dione is unique due to its specific combination of structural features, including the spiro linkage, the cyclohexane ring, and the 2,3-dimethylphenyl group
Properties
Molecular Formula |
C25H28N2O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)spiro[2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C25H28N2O2/c1-17-7-5-10-20(18(17)2)26-13-14-27-21-9-4-3-8-19(21)15-25(22(27)16-26)23(28)11-6-12-24(25)29/h3-5,7-10,22H,6,11-16H2,1-2H3 |
InChI Key |
VLRVTAWDXNFDTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN3C(C2)C4(CC5=CC=CC=C53)C(=O)CCCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.